Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC13559919
Molecular Formula: C6H5F3N2O2
Molecular Weight: 194.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5F3N2O2 |
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Molecular Weight | 194.11 g/mol |
IUPAC Name | methyl 1-(trifluoromethyl)pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-10-11(3-4)6(7,8)9/h2-3H,1H3 |
Standard InChI Key | UQBFBIRLNIXWQU-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN(N=C1)C(F)(F)F |
Canonical SMILES | COC(=O)C1=CN(N=C1)C(F)(F)F |
Introduction
Synthesis and Manufacturing Strategies
The synthesis of methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be inferred from methods used for related esters. A common approach involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters bearing fluorinated substituents .
Patent-Based Synthesis (Adapted from WO2017064550A1)
A scalable method described in Patent WO2017064550A1 outlines a three-step process for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acids :
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Condensation: Fluoroacetyl halides react with dimethylamino vinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione derivatives.
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Cyclization: The diketone intermediate undergoes ring closure with methylhydrazine, yielding 3-fluorodecyl-1-methyl-4-acetylpyrazole.
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Oxidation and Esterification: The acetyl group is oxidized to a carboxylic acid under alkaline conditions, followed by esterification with methanol to produce the methyl ester.
For the target compound, substituting trifluoroacetyl chloride in Step 1 and optimizing esterification conditions would yield methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The patent reports yields exceeding 90% for analogous reactions, emphasizing atom economy and minimal waste generation .
Alternative Routes from Academic Literature
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 111493-74-4) serves as a precursor for methyl analogs . Transesterification with methanol in the presence of acid catalysts (e.g., HSO) can replace the ethyl group with methyl, though this method may require careful control to avoid hydrolysis to the carboxylic acid .
Physicochemical Properties
While direct data for the methyl ester is scarce, extrapolations from ethyl and acid analogs suggest:
Property | Value (Predicted/Experimental) | Source |
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Melting Point | 121–125 °C | |
Boiling Point | 285.6 ± 40.0 °C | |
Density | 1.56 ± 0.1 g/cm | |
pKa | 2.93 ± 0.36 | |
Solubility | Organic solvents (e.g., THF, DCM) |
The low pKa (~2.93) indicates strong acidity at the pyrazole N-H position, which can be exploited in salt formation or coordination chemistry . The trifluoromethyl group contributes to high thermal stability, with decomposition temperatures exceeding 200°C .
Biological Activity and Applications
Pyrazole derivatives are renowned for their antifungal, herbicidal, and insecticidal properties. Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate likely serves as an intermediate in synthesizing bioactive molecules.
Antifungal Agents
N-(Substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides, derived from analogous esters, exhibit >50% inhibition against Gibberella zeae at 100 µg/mL, outperforming commercial fungicides like carboxin . The methyl ester’s role in these syntheses involves:
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Hydrolysis to the carboxylic acid.
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Amide Coupling with substituted pyridines using coupling agents (e.g., EDCl/HOBt).
The trifluoromethyl group enhances membrane permeability, while the pyridine moiety enables target-specific interactions .
Agrochemical Intermediates
In herbicides, fluorinated pyrazoles disrupt acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Methyl esters are preferred intermediates due to their balance of reactivity and stability during formulation .
Recent Advances and Future Directions
Recent patents highlight innovations in green synthesis. For example, WO2017064550A1 emphasizes solvent recovery and catalytic methods to reduce waste . Future research may explore:
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Enantioselective Synthesis: Chiral variants for pharmaceutical applications.
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Polymer-Bound Catalysts: Enhancing recyclability in industrial processes.
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Computational Modeling: Predicting biological targets via molecular docking.
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